REACTION_CXSMILES
|
[Cl:1]N1C(=O)CCC1=O.[CH2:9]([O:16][P:17]([O-:26])[O:18][CH2:19][C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1)[C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1>C1(C)C=CC=CC=1>[P:17]([Cl:1])([O:16][CH2:9][C:10]1[CH:11]=[CH:12][CH:13]=[CH:14][CH:15]=1)([O:18][CH2:19][C:20]1[CH:21]=[CH:22][CH:23]=[CH:24][CH:25]=1)=[O:26]
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Name
|
|
Quantity
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2.2 g
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Type
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reactant
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Smiles
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ClN1C(CCC1=O)=O
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Name
|
|
Quantity
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4.4 g
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Type
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reactant
|
Smiles
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C(C1=CC=CC=C1)OP(OCC1=CC=CC=C1)[O-]
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Name
|
|
Quantity
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70 mL
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Type
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solvent
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Smiles
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C1(=CC=CC=C1)C
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Name
|
material
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Quantity
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1.46 g
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Type
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reactant
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Smiles
|
|
Control Type
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UNSPECIFIED
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Setpoint
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40 °C
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Type
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CUSTOM
|
Details
|
with stirring
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Rate
|
UNSPECIFIED
|
RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
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The resulting solid was filtered off
|
Type
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CONCENTRATION
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Details
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the filtrate concentrated to ca. 10 ml
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Type
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ADDITION
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Details
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and added to a solution of 4′-methoxyphenyl 2,3,4-tri-O-acetylmannoside (3.86 g) in pyridine (30 ml) at 0° C.
|
Type
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WAIT
|
Details
|
to stand over night
|
Type
|
CUSTOM
|
Details
|
the solvent evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
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The residue was chromatographed on a silica gel 60 chromatography column (2.5×55 cm)
|
Type
|
WASH
|
Details
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The column was first eluted with CHCl3
|
Type
|
WASH
|
Details
|
Subsequent elution with 20% acetone/CHCl3
|
Type
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CUSTOM
|
Details
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gave 4′-methoxyphenyl 2,3,4-tri-O-acetylmannoside dibenzylphosphate (2.9 g)
|
Type
|
CUSTOM
|
Details
|
was recovered from the column by elution with 10% EtOH/CHCl3
|
Name
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|
Type
|
product
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Smiles
|
P(=O)(OCC1=CC=CC=C1)(OCC1=CC=CC=C1)Cl
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |